Cas no 1803751-11-2 (Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate)
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate
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- Inchi: 1S/C11H7F4NO3/c1-2-18-10(17)7-3-6(12)4-9(8(7)5-16)19-11(13,14)15/h3-4H,2H2,1H3
- InChI Key: OXPHDJZXZHHPSH-UHFFFAOYSA-N
- SMILES: FC1C=C(C(C#N)=C(C(=O)OCC)C=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 376
- XLogP3: 3.1
- Topological Polar Surface Area: 59.3
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007065-250mg |
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate |
1803751-11-2 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015007065-500mg |
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate |
1803751-11-2 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015007065-1g |
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate |
1803751-11-2 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate (CAS No. 1803751-11-2): An Overview of a Promising Compound in Pharmaceutical Research
Ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate (CAS No. 1803751-11-2) is a versatile and highly studied compound in the field of pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. The presence of a cyano group, a fluoro substituent, and a trifluoromethoxy moiety imparts distinct chemical and biological properties that make it an intriguing candidate for various medicinal chemistry applications.
The cyano group in ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. This property is particularly valuable in the design of drugs where enhanced metabolic stability and improved pharmacokinetic profiles are desired. Additionally, the fluoro substituent at the 5-position enhances lipophilicity and can improve the compound's ability to cross biological membranes, thereby enhancing its bioavailability.
The trifluoromethoxy group at the 3-position further contributes to the compound's unique characteristics. This moiety is known for its strong electron-withdrawing effect and can significantly impact the compound's biological activity. Recent studies have shown that compounds containing trifluoromethoxy groups exhibit potent activity against various biological targets, including enzymes and receptors involved in disease pathways.
In the context of pharmaceutical research, ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate has been investigated for its potential as a lead compound in drug discovery programs. One notable area of research is its application in the development of anti-inflammatory agents. Inflammation is a complex biological process involved in numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have demonstrated that this compound can effectively inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Furthermore, ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate has shown promise in the treatment of neurodegenerative disorders. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function. Research has indicated that this compound can modulate specific neurotransmitter systems and protect neurons from oxidative stress and apoptosis. These findings suggest that it may have therapeutic potential in slowing down or even reversing the progression of these debilitating conditions.
Another area of interest is the use of ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate in cancer therapy. Cancer remains one of the leading causes of mortality worldwide, and there is a continuous need for new and effective treatments. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. Additionally, it has demonstrated synergistic effects when used in combination with existing chemotherapeutic agents, potentially enhancing treatment efficacy while reducing side effects.
The synthesis of ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate involves several well-established chemical reactions, making it accessible for large-scale production. The starting materials are readily available, and the synthetic route is robust and reproducible. This accessibility is crucial for advancing the compound from bench to bedside, ensuring that it can be efficiently produced for clinical trials and eventual commercialization.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. Preliminary studies on ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate have shown promising results in preclinical models, warranting further investigation in human trials. These trials will provide critical data on pharmacokinetics, pharmacodynamics, and safety profiles, which are essential for regulatory approval.
In conclusion, ethyl 2-cyano-5-fluoro-3-(trifluoromethoxy)benzoate (CAS No. 1803751-11-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure confers valuable properties that make it an attractive candidate for drug development across multiple therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits, positioning it as a key player in the future landscape of medicinal chemistry.
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